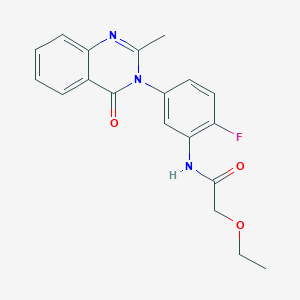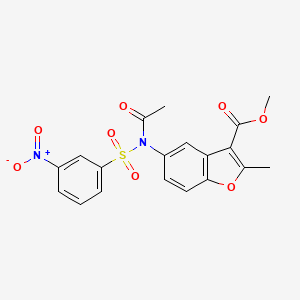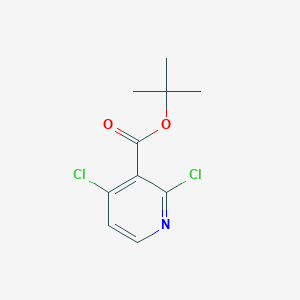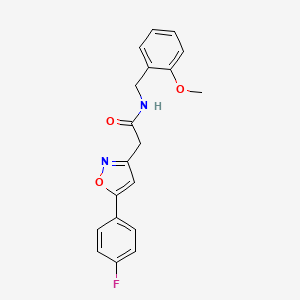
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate is a chemical compound that falls within the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds are of interest due to their presence in various biologically active molecules and their potential use in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. For instance, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one serves as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles, which involves nucleophilic ring-opening followed by cyclization in the presence of silver carbonate . Additionally, methyl 5-substituted oxazole-4-carboxylates can be synthesized from methyl α-isocyanoacetate with acylating reagents and bases, followed by conversion into carboxylic acids and carboxamides . A high-yielding synthesis of oxazole-4-carboxylate derivatives from N-acyl-β-halodehydroaminobutyric acid derivatives has also been reported, which is significant for the preparation of fluorescent probes .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be complex, with various substituents influencing the overall properties of the compound. For example, the synthesis of new 4,5-dihydrothiazoles (or oxazoles) from 2-methylthio-4,5-dihydrothiazoles (or oxasoles) and β,β-disubstituted allylic Grignard reagents has been described, leading to α,α-disubstituted β-ethylenic carboxylic acids upon acidic hydrolysis . The crystal structure of related compounds, such as 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, has been determined, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, leading to a wide range of functionalized products. For instance, derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid have been synthesized and used for further transformations, such as introducing highly basic aliphatic amine residues . The reactivity of these compounds can be tailored for specific applications, including the development of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. For example, the photophysical properties of oxazole-4-carboxylate derivatives have been studied, showing high fluorescence quantum yields and moderate solvent sensitivity, making them suitable as fluorescent probes . The reactivity of these compounds can vary significantly, as seen in the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, which proceeds fully regioselectively under certain conditions .
Wissenschaftliche Forschungsanwendungen
DNA Methyltransferase Inhibitors
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate derivatives, particularly those involved in DNA methylation processes, are explored for their therapeutic potential. DNA methylation is a critical epigenetic modification that affects gene expression, chromatin structure, and the suppression of transposable elements. In cancer, abnormal methylation patterns can lead to genetic instability and the silencing of tumor suppressor genes. DNA methyltransferase inhibitors, by inhibiting hypermethylation, can restore suppressor gene expression and exert antitumor effects both in vitro and in vivo. Clinical trials have shown encouraging results in leukemia but limited activity in solid tumors, indicating a potential area for further research and development (Goffin & Eisenhauer, 2002).
Oxazole Scaffold in Drug Development
The oxazole scaffold is a five-membered heterocyclic ring system with oxygen and nitrogen atoms, found in various natural and synthetic pharmacologically active compounds. Oxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory effects. The flexibility of the oxazole ligand for molecular targeting makes it an attractive focus for the development of new therapeutic agents (Kaur et al., 2018).
Corrosion Inhibition
Tolyltriazole, a compound structurally related to this compound, has been studied for its effectiveness in inhibiting the corrosion of copper and brass in various environments. Its performance, comparable to that of benzotriazole, underscores the potential for oxazole derivatives in corrosion inhibition applications, providing insights into designing more efficient and environmentally friendly corrosion inhibitors (Walker, 1976).
Epigenetic Modifications and Cancer Biomarkers
Aberrant methylation, particularly the presence of 5-hydroxymethylcytosine (5hmC) in cell-free DNA, has emerged as a novel biomarker for cancer detection and prognosis. The role of 5hmC in DNA demethylation and gene regulation suggests its potential as a target for therapeutic intervention in precision oncology. Research in this area focuses on understanding the mechanisms underlying aberrant 5hmC patterns in carcinogenesis and developing strategies for early cancer detection and personalized treatment plans (Xu et al., 2021).
Zukünftige Richtungen
The future directions for “Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide spectrum of biological activities associated with oxazole derivatives , there is potential for the development of new therapeutic agents based on this compound.
Wirkmechanismus
Target of Action
Methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate is known to target genome polyprotein . Genome polyproteins are large proteins that are cleaved into multiple functional proteins, and they play a crucial role in the life cycle of certain viruses.
Mode of Action
Oxazolines and oxazoles, which are structurally similar to this compound, are known to interact with various biological targets .
Biochemical Pathways
The compound is part of the oxazoline and oxazole family, which are important biological scaffolds present within many natural products . The synthesis of oxazolines involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using various reagents .
Result of Action
Compounds within the oxazole family are known to exhibit a broad spectrum of biological activities .
Eigenschaften
IUPAC Name |
methyl 5-methyl-4,5-dihydro-1,3-oxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4-3-7-5(10-4)6(8)9-2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUIOHRATXLAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(O1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2506305.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)
![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)





![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

